molecular formula C9H15NO2 B057234 (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid CAS No. 145513-92-4

(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid

Cat. No. B057234
CAS RN: 145513-92-4
M. Wt: 169.22 g/mol
InChI Key: CQYBNXGHMBNGCG-XLPZGREQSA-N
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Description

“(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C9H15NO2 . It is also known by other names such as “1H-Indole-2-carboxylic acid, octahydro-, (2R,3aS,7aR)-” and "(2R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid" .


Synthesis Analysis

The synthesis of “(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid” involves several steps. One method requires eleven steps including an initial pig liver esterase digestion to provide the product in stereochemically pure form but in a 95:5 mixture of isomers at position 2 .


Molecular Structure Analysis

The molecular structure of “(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid” can be represented by the InChI code: “InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m0/s1” and the SMILES string: "C1CC[C@@H]2C@@HCC@@HC(=O)O" .


Chemical Reactions Analysis

“(2R,3aR,7aR)-rel-OctahydroIndole-2-carboxylic Acid” is a reactant in the preparation of Perindoprilat, an angiotensin-converting enzyme (ACE) inhibitor .


Physical And Chemical Properties Analysis

The molecular weight of “(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid” is 169.22 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass is 169.110278721 g/mol and the monoisotopic mass is also 169.110278721 g/mol .

properties

IUPAC Name

(2R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBNXGHMBNGCG-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)C[C@@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801229722
Record name (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid

CAS RN

145513-92-4, 108507-42-2
Record name (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145513-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-2-carboxylic acid, octahydro-, (2R,3aR,7aR)
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